molecular formula C11H11ClFNO2S B1463432 Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride CAS No. 1305711-69-6

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride

Cat. No. B1463432
CAS RN: 1305711-69-6
M. Wt: 275.73 g/mol
InChI Key: XLHWBYUQJRCBTC-UHFFFAOYSA-N
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Description

“Methyl 3-(aminomethyl)benzoate hydrochloride” is a compound that has been mentioned in various sources . It’s a solid substance with the empirical formula C9H12ClNO2 and a molecular weight of 201.65 .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For “Methyl 3-(aminomethyl)benzoate hydrochloride”, the SMILES string is Cl.COC(=O)c1cccc(CN)c1 and the InChI key is UOWRPTFJISFGPI-UHFFFAOYSA-N .

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its crystal structure, highlighting the stabilization of the crystal structure by intra- and intermolecular N-H···O hydrogen bonds. The compound consists of a thiophene ring substituted with a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation relative to the C2=C3 double bond (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Synthesis of Pyridothienopyrimidines

The compound has been utilized in the synthesis of pyridothienopyrimidines through the Thorpe-Ziegler reaction. The process involves the reactions of the compound with amide acetals, leading to the production of amidine derivatives and substituted pyridothienopyrimidines. This research provides insights into the influence of the substituent in the benzene ring, acetal structure, solvent, and process temperature on the reactions of the obtained compounds (M. I. Medvedeva, N. Tugusheva, L. Alekseeva, V. Chernyshev, G. Avramenko, V. Granik, 2010).

Electrochemical Studies

The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been investigated, providing valuable information on the reduction and dimer products in anhydrous dimethylformamide. This research explores the ECE (electron - chemical step - electron) mechanism and the challenges in electrode reactivation during electrolysis (Michal Rejňák, J. Klima, J. Svoboda, J. Ludvík, 2004).

Synthesis of Heterocyclic Derivatives

The compound has been used in the synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity. The synthesis process involves studying the reactivity of the derivatives towards different chemical reagents and evaluating the anti-cancer agents against tumor cell lines (R. Mohareb, A. Abdallah, M. H. Helal, Somiya M H Shaloof, 2016).

properties

IUPAC Name

methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S.ClH/c1-15-11(14)10-6(5-13)9-7(12)3-2-4-8(9)16-10;/h2-4H,5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHWBYUQJRCBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
Reactant of Route 4
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Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
Reactant of Route 5
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride

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